Ivermectin luminol Ivermectin luminol
Brand Name: Vulcanchem
CAS No.: 122047-12-5
VCID: VC20924875
InChI: InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+
SMILES: CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C
Molecular Formula: C66H96N4O18
Molecular Weight: 1233.5 g/mol

Ivermectin luminol

CAS No.: 122047-12-5

Cat. No.: VC20924875

Molecular Formula: C66H96N4O18

Molecular Weight: 1233.5 g/mol

* For research use only. Not for human or veterinary use.

Ivermectin luminol - 122047-12-5

Specification

CAS No. 122047-12-5
Molecular Formula C66H96N4O18
Molecular Weight 1233.5 g/mol
IUPAC Name [6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 4-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butylamino]-4-oxobutanoate
Standard InChI InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+
Standard InChI Key WQLHCVQBESMZGD-ZJZUZUJASA-N
Isomeric SMILES CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)\C)C
SMILES CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C
Canonical SMILES CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator